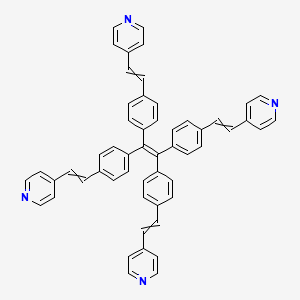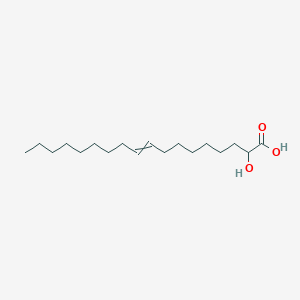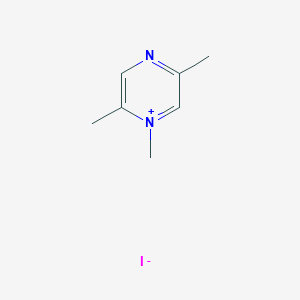
1,2,5-Trimethylpyrazin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Trimethylpyrazin-1-ium iodide is a chemical compound with the molecular formula C7H11IN2 and a molecular weight of 250.08 g/mol It is known for its unique structure, which includes a pyrazine ring substituted with three methyl groups and an iodide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,5-Trimethylpyrazin-1-ium iodide can be synthesized through the reaction of 1,2,5-trimethylpyrazine with an iodinating agent. The reaction typically involves the use of solvents such as ethanol or acetone and is carried out at elevated temperatures to facilitate the formation of the iodide salt .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may include purification steps such as recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,5-Trimethylpyrazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the iodide salt back to its neutral form or other reduced derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, cyanides, or thiolates in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can produce various substituted pyrazine compounds.
Aplicaciones Científicas De Investigación
1,2,5-Trimethylpyrazin-1-ium iodide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1,2,5-trimethylpyrazin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and activity. For example, its antimicrobial properties may result from its interaction with microbial cell membranes, leading to disruption of cellular processes.
Comparación Con Compuestos Similares
1,2,5-Trimethylpyrazin-1-ium iodide can be compared with other similar compounds, such as:
1,2,3-Trimethylpyrazin-1-ium iodide: Differing in the position of the methyl groups on the pyrazine ring.
1,2,4-Trimethylpyrazin-1-ium iodide: Another isomer with a different substitution pattern.
1,2,6-Trimethylpyrazin-1-ium iodide: Featuring methyl groups at different positions on the pyrazine ring.
Uniqueness: The position of the methyl groups can affect the compound’s stability, solubility, and interaction with other molecules .
Propiedades
Fórmula molecular |
C7H11IN2 |
|---|---|
Peso molecular |
250.08 g/mol |
Nombre IUPAC |
1,2,5-trimethylpyrazin-1-ium;iodide |
InChI |
InChI=1S/C7H11N2.HI/c1-6-5-9(3)7(2)4-8-6;/h4-5H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
CYHLAGSAEYWCOI-UHFFFAOYSA-M |
SMILES canónico |
CC1=CN=C(C=[N+]1C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane](/img/structure/B12506885.png)
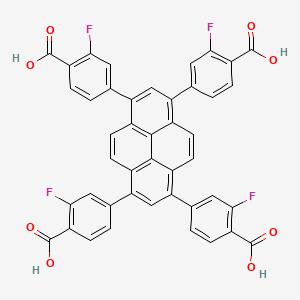
![(2-aminoethyl)[(2E)-3-phenylprop-2-en-1-yl][3-(trimethoxysilyl)propyl]amine hydrochloride](/img/structure/B12506897.png)
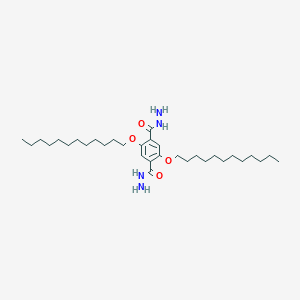
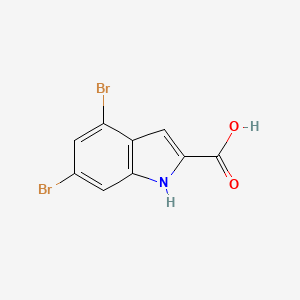
![2-[4-[2-[5-[2-(2-benzyloxy-4-dibutylaminophenyl)vinyl]thiophene-2-yl]vinyl]-3-cyano-5-phenyl-5-trifluoromethyl-2(5H)-furanylidene]propanedinitrile](/img/structure/B12506910.png)
![4-[2-Hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B12506915.png)
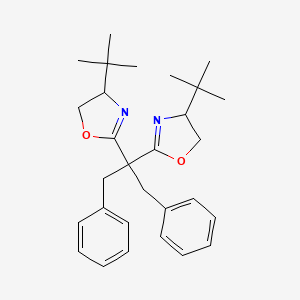
![2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol](/img/structure/B12506919.png)
![(R)-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl](phenyl)methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506924.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12506933.png)
![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12506938.png)
